molecular formula C26H18Br2 B13350291 (Z)-1,2-Bis(4-bromophenyl)-1,2-diphenylethene

(Z)-1,2-Bis(4-bromophenyl)-1,2-diphenylethene

Cat. No.: B13350291
M. Wt: 490.2 g/mol
InChI Key: BBSNJTOHVHUCRF-QPLCGJKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-1,2-Bis(4-bromophenyl)-1,2-diphenylethene is an organic compound characterized by the presence of two bromophenyl groups and two phenylethene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1,2-Bis(4-bromophenyl)-1,2-diphenylethene typically involves the reaction of 4-bromobenzaldehyde with diphenylacetylene under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

(Z)-1,2-Bis(4-bromophenyl)-1,2-diphenylethene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (Z)-1,2-Bis(4-bromophenyl)-1,2-diphenylethene involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and alterations in gene expression .

Comparison with Similar Compounds

Similar Compounds

  • (Z)-1,2-Bis(4-chlorophenyl)-1,2-diphenylethene
  • (Z)-1,2-Bis(4-fluorophenyl)-1,2-diphenylethene
  • (Z)-1,2-Bis(4-iodophenyl)-1,2-diphenylethene

Uniqueness

(Z)-1,2-Bis(4-bromophenyl)-1,2-diphenylethene is unique due to the presence of bromine atoms, which impart specific electronic and steric properties. These properties influence the compound’s reactivity and interactions with other molecules, making it distinct from its chlorinated, fluorinated, and iodinated counterparts .

Properties

Molecular Formula

C26H18Br2

Molecular Weight

490.2 g/mol

IUPAC Name

1-bromo-4-[(Z)-2-(4-bromophenyl)-1,2-diphenylethenyl]benzene

InChI

InChI=1S/C26H18Br2/c27-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(28)18-14-22/h1-18H/b26-25-

InChI Key

BBSNJTOHVHUCRF-QPLCGJKRSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)Br)/C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.